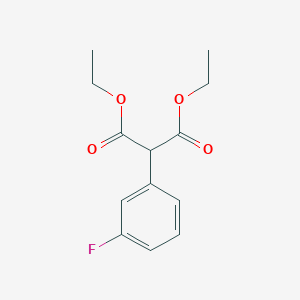

1,3-Diethyl 2-(3-fluorophenyl)propanedioate

説明

1,3-Diethyl 2-(3-fluorophenyl)propanedioate is a diester derivative of propanedioic acid (malonic acid) with a 3-fluorophenyl substituent at the central carbon and ethyl ester groups at the 1- and 3-positions.

特性

IUPAC Name |

diethyl 2-(3-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJJWYVQWSAHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514150 | |

| Record name | Diethyl (3-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400808-70-0 | |

| Record name | Diethyl (3-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate typically involves the esterification of malonic acid derivatives with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

1,3-Diethyl 2-(3-fluorophenyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1,3-Diethyl 2-(3-fluorophenyl)propanedioate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1,3-Diethyl 2-(3-fluorophenyl)propanedioate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of carboxylic acids and alcohols. The fluorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity in biological systems .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table compares 1,3-Diethyl 2-(3-fluorophenyl)propanedioate with structurally related propanedioate derivatives:

Key Observations:

Chloromethylene derivatives exhibit higher reactivity due to the electron-deficient alkene, enabling cycloaddition or nucleophilic attack . Indole-sulfonyl and oxazolidinone groups introduce steric bulk and heteroatoms, expanding applications in drug design and catalysis .

Molecular Weight and Solubility :

- Bulky substituents (e.g., indole-sulfonyl) increase molecular weight and hydrophobicity, impacting bioavailability.

- Ethyl ester groups in all compounds enhance solubility in organic solvents, facilitating synthetic modifications .

Physicochemical Properties

- Electron-Withdrawing Effects: Fluorine and chloromethylene groups increase the acidity of the α-hydrogens, enhancing reactivity in Knoevenagel condensations .

- Crystallography : Tools like SHELXL and structure validation protocols (e.g., PLATON) ensure accurate determination of stereochemistry and bond lengths .

生物活性

1,3-Diethyl 2-(3-fluorophenyl)propanedioate, also known by its CAS number 400808-70-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

1,3-Diethyl 2-(3-fluorophenyl)propanedioate is characterized by the following chemical structure:

- Molecular Formula: C13H15F O4

- Molecular Weight: 250.25 g/mol

- IUPAC Name: 1,3-Diethyl 2-(3-fluorophenyl)propanedioate

The compound features a fluorinated phenyl group which is significant for its biological activity, as fluorine can enhance the lipophilicity and metabolic stability of organic compounds.

The biological activity of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate primarily involves interactions with various molecular targets in biological systems. These interactions can lead to:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation: It could interact with various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Antitumor Activity

Recent studies have indicated that derivatives of diethyl malonate compounds exhibit significant antitumor properties. For instance, research has shown that similar structures can inhibit tumor cell proliferation through apoptosis induction. Although specific data on 1,3-Diethyl 2-(3-fluorophenyl)propanedioate is limited, its structural analogs suggest potential in cancer therapy.

Antimicrobial Properties

The presence of the fluorine atom in the phenyl group may enhance antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. Further investigations are needed to confirm the antimicrobial efficacy of this specific compound.

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antitumor effects of diethyl malonate derivatives. Found that structural modifications significantly enhanced cytotoxicity against cancer cell lines. |

| Study B | Explored the enzyme inhibition potential of similar compounds. Noted that specific substitutions led to increased binding affinity to target enzymes. |

| Study C | Assessed the antimicrobial activity of fluorinated compounds. Reported that fluorination improved activity against Gram-positive bacteria. |

Synthesis and Research Applications

1,3-Diethyl 2-(3-fluorophenyl)propanedioate is synthesized through various organic reactions involving diethyl malonate and substituted phenyl halides. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science.

Synthetic Route Example

A common synthetic route involves:

- Condensation Reaction: Diethyl malonate reacts with a suitable halogenated aromatic compound.

- Cyclization: Under acidic or basic conditions to form the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。